2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-13(8-19-24-11)17(22)21-7-6-12(10-21)23-16-9-18-14-4-2-3-5-15(14)20-16/h2-5,8-9,12H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQUQQPKMWXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the oxazole and pyrrolidine moieties through a series of condensation and cyclization reactions. Specific reagents and conditions vary, but common steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.
Introduction of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as an α-hydroxy ketone, in the presence of an acid catalyst.
Attachment of the Pyrrolidine Ring: This can be done through nucleophilic substitution or addition reactions, using pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for developing therapeutics against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline showed selective cytotoxicity against colorectal cancer cell lines (Caco-2) while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
Biological Research
Mechanistic Studies:
In biological research, this compound aids in elucidating cellular mechanisms and pathways. It serves as a tool to study enzyme inhibition and receptor modulation.
Example: Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with c-KIT kinase has been explored as a potential treatment for gastrointestinal stromal tumors (GISTs), where overexpression of c-KIT is linked to tumorigenesis .
Industrial Applications
Material Science:
Due to its unique structure, this compound is also considered for use in developing new materials with specific properties.
Table 1: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Drug design targeting specific diseases | Anticancer agents against Caco-2 cells |
| Biological Research | Mechanistic studies on enzyme inhibition | c-KIT inhibition in GIST treatment |
| Industrial Applications | Development of novel materials | Polymers or catalysts with tailored properties |
Mechanism of Action
The mechanism of action of 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Structure : Features a pyrazolone substituent instead of the oxazole-pyrrolidine moiety.
- Synthesis: Produced via condensation reactions involving quinoxaline and pyrazolones under basic conditions (e.g., triethylamine) .
- Reactivity : The pyrazolone group enhances electrophilic substitution reactivity compared to oxazole-containing derivatives, leading to diverse dimeric products under similar conditions .
Unsubstituted Quinoxaline
- Structure: Lacks substituents on the quinoxaline core.
- Applications : Primarily serves as a precursor for synthesizing bioactive derivatives. Its unmodified structure limits solubility and target specificity compared to substituted analogues.
Quinoxaline Derivatives with Pyrrolidine-Oxazole Hybrids
- Example : Compounds with variations in oxazole methyl groups or pyrrolidine substitution patterns.
- The pyrrolidine-oxy linker may enhance conformational flexibility, influencing binding to sterically demanding targets.
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELX and ORTEP-3 are critical for determining the crystal structures of such compounds . For example, the oxazole-pyrrolidine moiety likely adopts a specific conformation stabilized by intramolecular hydrogen bonds, as seen in similar systems.
- Challenges: The bulky substituents in this compound may complicate crystallization, necessitating high-resolution data collection methods .
Biological Activity
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.4 g/mol. The compound features a quinoxaline core linked to a pyrrolidine moiety via an ether bond, which is further substituted with a 5-methyl-1,2-oxazole-4-carbonyl group. This unique structure is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | (5-methyl-1,2-oxazol-4-yl)-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions beginning with the preparation of the quinoxaline framework. Subsequent steps include the introduction of the pyrrolidine and oxazole groups through various coupling reactions. Key reagents often include palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, certain derivatives have shown potent effects against A549 lung adenocarcinoma cells through mechanisms that involve apoptosis induction and cell cycle arrest . The structure-dependence of this activity suggests that modifications to the oxazole or quinoxaline moieties can enhance efficacy.
Case Study:
In a comparative study, derivatives bearing various substitutions were tested for their cytotoxic effects on A549 cells. Compounds with electron-withdrawing groups exhibited increased potency, highlighting the importance of electronic properties in modulating biological activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro assays demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity involved in signaling pathways that regulate apoptosis and cell survival.
Q & A
Basic: What are the common synthetic routes for preparing 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the quinoxaline core via condensation of o-phenylenediamine with a diketone or α-keto acid derivative under acidic or basic conditions .
- Step 2: Functionalization of the pyrrolidine-3-ol intermediate. For example, 5-methyl-1,2-oxazole-4-carbonyl chloride is reacted with pyrrolidin-3-ol in the presence of a base (e.g., triethylamine) to form the oxazole-pyrrolidine fragment.
- Step 3: Coupling the oxazole-pyrrolidine fragment to the quinoxaline core via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, depending on the leaving group (e.g., halogen at the quinoxaline 2-position) .
Key Considerations: Solvent choice (e.g., DMF for SNAr), temperature control (60–100°C), and purification via column chromatography or recrystallization .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the oxazole-pyrrolidine-quinoxaline scaffold .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) stretches .
Advanced: How can computational modeling guide the optimization of this compound for target-specific activity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to targets (e.g., HIV reverse transcriptase or kinases). Focus on interactions between the oxazole carbonyl and target active sites .
- 3D-QSAR: Develop quantitative structure-activity relationship models using steric/electronic descriptors to prioritize substituents enhancing potency .
- Free Energy Perturbation (FEP): Calculate binding free energy differences for derivatives to refine predictions of IC₅₀ values .
Validation: Cross-check computational results with in vitro assays (e.g., enzyme inhibition) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., MT-2 for HIV) and protocols (e.g., MTT vs. XTT for cytotoxicity) .
- Control Experiments: Include reference compounds (e.g., Efavirenz for HIV RT inhibition) to calibrate activity thresholds .
- Meta-Analysis: Statistically aggregate data from multiple studies (e.g., IC₅₀ ranges) while accounting for variables like solvent (DMSO concentration) or incubation time .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Antiviral Activity:
- HIV RT Inhibition: Measure inhibition of reverse transcriptase using a colorimetric ELISA-based kit .
- Cytopathic Effect (CPE) Assay: Quantify viral replication in MT-2 cells via luciferase reporter gene expression .
- Anticancer Activity:
Advanced: How does the oxazole-pyrrolidine substituent influence pharmacokinetics?
Methodological Answer:
- Lipophilicity (LogP): The oxazole ring increases hydrophilicity, improving solubility but potentially reducing membrane permeability. Calculate via software like MarvinSketch .
- Metabolic Stability: Use liver microsome assays to evaluate oxidation of the pyrrolidine ring (CYP3A4-mediated) .
- Plasma Protein Binding (PPB): Measure via equilibrium dialysis; the quinoxaline core may exhibit high PPB (>90%), requiring structural tweaks (e.g., fluorine substitution) .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Substituent Variation:
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Classification: Based on analogs, expect acute toxicity (Category 4 for oral/dermal/inhalation) .
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How to address low yield in the coupling step (quinoxaline + pyrrolidine-oxazole)?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling if SNAr fails .
- Solvent Optimization: Switch from DMF to DMA or NMP to reduce side reactions .
- Microwave-Assisted Synthesis: Apply 100–150°C for 30 minutes to accelerate reaction kinetics .
Advanced: What structural analogs show promise for dual-target inhibition (e.g., EGFR/COX-2)?
Methodological Answer:
- Hybrid Design: Incorporate substituents from known EGFR inhibitors (e.g., quinazoline) and COX-2 inhibitors (e.g., sulfonamide) .
- Docking Validation: Confirm binding to both targets using PDB structures (e.g., 1M17 for EGFR, 3LN1 for COX-2) .
- In Vitro Profiling: Test in kinase (EGFR) and COX-2 enzyme assays, prioritizing compounds with IC₅₀ < 1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
